molecular formula C12H14ClNO3 B1438389 Methyl 4-[(2-chloropropanamido)methyl]benzoate CAS No. 1087791-93-2

Methyl 4-[(2-chloropropanamido)methyl]benzoate

Cat. No. B1438389
CAS RN: 1087791-93-2
M. Wt: 255.7 g/mol
InChI Key: IZDWLSJOGMNKOY-UHFFFAOYSA-N
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Description

“Methyl 4-[(2-chloropropanamido)methyl]benzoate” is a chemical compound with the molecular formula C12H14ClNO3 . It has a molecular weight of 255.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO3/c1-8(13)11(15)14-7-9-3-5-10(6-4-9)12(16)17-2/h3-6,8H,7H2,1-2H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 444.3±40.0 °C . Its predicted density is 1.212±0.06 g/cm3 . The predicted pKa is 13.49±0.46 .

Scientific Research Applications

Methyl 4-[(2-chloropropanamido)methyl]benzoate: A Comprehensive Analysis of Scientific Research Applications

This compound is a chemical compound with potential applications in various scientific fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Synthesis of Pharmaceutical Intermediates: The compound’s structure suggests its utility in the synthesis of pharmaceutical intermediates. The presence of both an ester and an amide functional group allows for selective reactions that can lead to the development of new drugs or improvement of existing pharmaceutical formulations.

Development of Biopesticides: Related compounds, such as methyl benzoate, have been studied for their use as biopesticides . This compound could be explored for similar applications, offering an environmentally safe alternative to traditional pesticides.

Material Science Research: The compound’s unique properties could be beneficial in material science, particularly in the creation of novel polymers with specific characteristics like increased durability or controlled degradation rates.

Organic Synthesis Catalyst: Given its structural features, this compound could act as a catalyst in organic synthesis processes, potentially improving reaction efficiency or selectivity for certain chemical transformations.

Analytical Chemistry Reagent: In analytical chemistry, this compound could serve as a reagent for the detection or quantification of specific substances due to its reactive functional groups.

Research in Sustainable Agriculture: As the agricultural industry moves towards sustainable practices, this compound could be investigated for its role in enhancing crop protection while minimizing environmental impact, similar to the role of methyl benzoate in integrated pest management .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-[(2-chloropropanoylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(13)11(15)14-7-9-3-5-10(6-4-9)12(16)17-2/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDWLSJOGMNKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208041
Record name Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1087791-93-2
Record name Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087791-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(2-chloro-1-oxopropyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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